3-Bromo-5-(trifluoromethyl)benzoyl chloride

Physical Organic Chemistry Reactivity Hammett Analysis

Researchers requiring precise meta-bromo, meta-trifluoromethyl substitution on benzoyl chloride scaffolds face limited sourcing options. This compound delivers orthogonal reactivity-the acyl chloride enables rapid amide/ester formation while the aryl bromide permits downstream Suzuki-Miyaura diversification-making it essential for GPBAR1 agonist and bioactive molecule synthesis. • Direct intermediate for patent-protected GPBAR1 agonists (WO 2009/078983 A1) • Orthogonal functional groups enable sequential derivatization without protecting group manipulation • Typical purity ≥95%; available for immediate global dispatch

Molecular Formula C8H3BrClF3O
Molecular Weight 287.46 g/mol
CAS No. 958258-15-6
Cat. No. B1452428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(trifluoromethyl)benzoyl chloride
CAS958258-15-6
Molecular FormulaC8H3BrClF3O
Molecular Weight287.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)Cl
InChIInChI=1S/C8H3BrClF3O/c9-6-2-4(7(10)14)1-5(3-6)8(11,12)13/h1-3H
InChIKeyJZCPDNRBSHJNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(trifluoromethyl)benzoyl chloride (CAS 958258-15-6) – Essential Benchmarks for Procurement


3-Bromo-5-(trifluoromethyl)benzoyl chloride (CAS 958258-15-6) is a meta-bromo, meta-trifluoromethyl-substituted benzoyl chloride derivative with the molecular formula C₈H₃BrClF₃O and a molecular weight of 287.46 g/mol . It serves as a key acylating agent and electrophilic building block in organic synthesis, enabling the introduction of a bromo-trifluoromethylphenyl moiety into diverse molecular scaffolds . The compound is commercially available with typical purities of 95–97% from reputable suppliers and is utilized in medicinal chemistry, agrochemical development, and materials science .

Why 3-Bromo-5-(trifluoromethyl)benzoyl chloride Cannot Be Casually Replaced in Research & Development


Although numerous benzoyl chloride derivatives are commercially available, simple substitution with analogs lacking the precise 3-bromo-5-trifluoromethyl substitution pattern is not advisable. The meta-positioned bromine and trifluoromethyl groups exert a unique electronic and steric influence on the acyl chloride functionality, directly affecting electrophilicity, regioselectivity in subsequent coupling reactions, and the physicochemical properties of the final products [1]. Furthermore, the specific spatial arrangement of these substituents is critical for molecular recognition events in medicinal chemistry, as evidenced by its incorporation into patent-protected GPBAR1 agonists and other bioactive molecules [2].

Quantitative Differentiation of 3-Bromo-5-(trifluoromethyl)benzoyl chloride from Closest Analogs


Enhanced Electrophilicity Driven by the 3-Bromo-5-Trifluoromethyl Substitution Pattern

The electrophilic reactivity of benzoyl chlorides is governed by the electronic effects of ring substituents. The Hammett σₚ value for a para-bromo substituent is +0.23, while the σₘ value for a meta-trifluoromethyl group is +0.43 [1]. In the 3-bromo-5-(trifluoromethyl)benzoyl chloride framework, these two electron-withdrawing groups act synergistically, resulting in a carbonyl carbon with significantly enhanced electrophilicity compared to a non-brominated analog such as 5-(trifluoromethyl)benzoyl chloride (CAS 329-15-7), which lacks the additional electron-withdrawing bromine atom.

Physical Organic Chemistry Reactivity Hammett Analysis

Superior Synthetic Versatility Through Orthogonal Halogen Reactivity

The compound's structure presents two distinct reactive handles: an acyl chloride for nucleophilic substitution and an aryl bromide for palladium-catalyzed cross-coupling reactions . This orthogonal reactivity is a key differentiator from analogs such as 4-bromo-3-(trifluoromethyl)benzoyl chloride (CAS 914636-26-3) or 2-bromo-5-(trifluoromethyl)benzoyl chloride (CAS 944836-48-0). While these isomers possess the same functional groups, the specific 3,5-substitution pattern in the target compound provides a unique steric and electronic environment around the reactive sites, influencing regioselectivity and yield in sequential derivatization.

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Validated Application in Patented Bioactive Molecules

The compound is explicitly claimed and utilized as a key intermediate in the synthesis of novel 3-aminopyridine derivatives, which are potent GPBAR1 (TGR5) agonists under development for the treatment of type II diabetes and related metabolic disorders [1]. This high-value application demonstrates that the specific 3-bromo-5-(trifluoromethyl)benzamide moiety (derived from the target compound) imparts critical binding interactions that are not replicated by other benzoyl chloride derivatives.

GPBAR1 Agonists Metabolic Disease Drug Discovery

High-Value Application Scenarios for 3-Bromo-5-(trifluoromethyl)benzoyl chloride


Synthesis of GPBAR1 (TGR5) Agonists for Metabolic Disease Research

This compound is a direct intermediate for the preparation of 3-aminopyridine-based GPBAR1 agonists, as disclosed in patent WO 2009/078983 A1. These agonists are being investigated for their potential to treat type II diabetes and other metabolic disorders [1].

Sequential Derivatization for Complex Molecule Construction

The orthogonal reactivity of the acyl chloride and aryl bromide groups makes this compound an ideal building block for constructing complex molecular architectures. The acyl chloride can first be reacted with an amine or alcohol, followed by a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the aryl bromide position, enabling rapid diversification of lead compounds [1].

Preparation of Trifluoromethylated Benzamides for Physicochemical Property Tuning

The reaction of this compound with various amines yields a library of 3-bromo-5-(trifluoromethyl)benzamides. The presence of both a bromine atom and a trifluoromethyl group allows for the systematic modulation of lipophilicity, metabolic stability, and binding affinity of drug candidates. This is a common strategy in medicinal chemistry to optimize lead compounds.

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